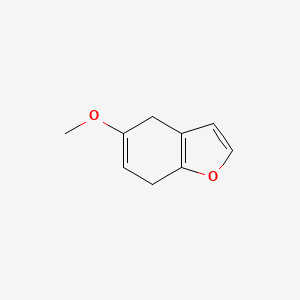

5-Methoxy-4,7-dihydrobenzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

5-methoxy-4,7-dihydro-1-benzofuran |

InChI |

InChI=1S/C9H10O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2,4-5H,3,6H2,1H3 |

InChI Key |

WFROECYUBVBWKG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CCC2=C(C1)C=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 4,7 Dihydrobenzofuran and Its Analogues

Classical Approaches to Dihydrobenzofuran Ring Formation

Traditional methods for constructing the dihydrobenzofuran ring primarily rely on intramolecular cyclization and intermolecular coupling strategies, often forming the key C-O or C-C bonds of the heterocyclic ring.

Intramolecular cyclization is a direct approach to forming the dihydrobenzofuran core, typically involving the formation of an ether linkage from a suitably functionalized phenolic precursor. A biomimetic reductive intramolecular cyclization process has been developed to synthesize dihydrobenzofurans. lehigh.edu This method involves the mild acid-catalyzed cyclization of various β-hydroxyethylquinone precursors. lehigh.edu The reaction proceeds in the presence of a reducing agent like 1,4-dihydrobenzoquinone. lehigh.edu The effects of the reducing agent, acid stoichiometry, and substituents on the quinone precursors influence the outcome of the cyclization. lehigh.edu

Intermolecular strategies build the dihydrobenzofuran skeleton by coupling two or more separate components. These often involve domino or cascade reactions where multiple bonds are formed in a single operation.

One such approach is a domino three-component coupling reaction involving arynes, N,N-dimethylformamide (DMF), and active methylene (B1212753) compounds. nih.gov In this process, an aryne, generated in situ, reacts with DMF to form an ortho-quinone methide intermediate. nih.gov This transient species is then trapped by a nucleophile, such as an α-chloroenolate, which subsequently cyclizes to yield dihydrobenzofuran derivatives. nih.gov

Multicomponent reactions catalyzed by nanoparticles also provide an efficient route. For instance, copper(I) oxide nanoparticles (CONPs) catalyze the coupling of 2-hydroxybenzaldehydes, secondary amines, and nonactivated alkynes to produce 2,3-disubstituted benzofurans, which can be precursors to their dihydro counterparts. researchgate.net Additionally, biomimetic oxidative dimerization of phenolic compounds like caffeic acid methyl ester can yield complex dihydrobenzofuran lignans. nih.gov

Advanced Synthetic Pathways for 5-Methoxy-4,7-dihydrobenzofuran

Modern synthetic chemistry has introduced more sophisticated and efficient methods, including transition metal catalysis, organocatalysis, and photochemical or electrochemical techniques, to access dihydrobenzofurans with high levels of control and selectivity.

Transition metals such as palladium, copper, iridium, rhodium, and gold are powerful tools for forging the C-C and C-O bonds necessary for dihydrobenzofuran synthesis. nih.gov These methods often proceed under mild conditions with high functional group tolerance.

A notable one-pot, two-step process has been developed for the synthesis of 2,3-dihydro-5-methoxybenzofuran. acs.org This method begins with a highly regioselective iron(III) triflimide-catalyzed iodination of an activated aryl ring, specifically using 3-methoxyphenylethan-2′-ol as the substrate. This is followed by a copper(I)-catalyzed intramolecular O-arylation to complete the cyclization, affording 2,3-dihydro-5-methoxybenzofuran in 65% yield. acs.org

Iridium catalysis has been employed for the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones. nii.ac.jprsc.org A cationic iridium complex paired with a chiral bisphosphine ligand effectively catalyzes the cyclization, using the ketone's carbonyl group as a directing element for C-H activation to yield chiral 3-substituted dihydrobenzofurans with high enantioselectivity. nii.ac.jprsc.org

Gold-catalyzed reactions have also been explored. A formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols, in the presence of an N-oxide, provides a pathway to structurally complex dihydrobenzofuran derivatives. rsc.org Furthermore, palladium catalysis is widely used, for example, in the coupling of 2-allylphenol (B1664045) derivatives with aryl triflates to generate a variety of functionalized 2,3-dihydrobenzofurans. researchgate.net

| Catalyst System | Substrate Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Fe(III) / Cu(I) | 3-methoxyphenylethan-2′-ol | One-pot Iodination / C-O Cyclization | Direct synthesis of 5-methoxy-2,3-dihydrobenzofuran (65% yield). | acs.org |

| Cationic Iridium / Chiral Bisphosphine | m-allyloxyphenyl ketones | Enantioselective Intramolecular Hydroarylation | Carbonyl-directed C-H activation; produces chiral dihydrobenzofurans. | nii.ac.jprsc.org |

| Ph₃PAuCl / AgNTf₂ | 1,3-Enynes and Phenols | Intermolecular [2+3] Cyclo-coupling | Uses 1,3-enyne as an α-oxo vinyl gold carbenoid surrogate. | rsc.org |

| Rhodium (e.g., Rh₂(OAc)₄) | Diazo compounds | Intramolecular Carbene Insertion | Accesses dihydrobenzofuran intermediates for natural product synthesis. | snnu.edu.cn |

| Palladium / Copper | o-Vanillin derivatives | Coupling / Cyclization | Versatile synthesis of 2-aryl/alkyl-5-bromo-7-methoxy benzofurans. | researchgate.net |

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of dihydrobenzofurans, enabling the construction of chiral molecules with high stereocontrol. These reactions often employ bifunctional catalysts that can activate both reacting partners simultaneously.

A prominent strategy is the asymmetric Friedel-Crafts/SN2 type domino reaction between phenol (B47542) derivatives and (Z)-α-bromonitroalkenes. researchgate.netmetu.edu.tr This reaction can be catalyzed by bifunctional quinine-derived squaramide organocatalysts, which act as H-bond donors, to produce enantiomerically enriched dihydrobenzofuran derivatives with up to >99% enantiomeric excess (ee) at low catalyst loadings (5 mol%). researchgate.netmetu.edu.tr

Stereodivergent synthesis is also achievable through organocatalysis. An intramolecular Michael addition/lactonization of enone acids can produce substituted dihydrobenzofurans. researchgate.net The stereochemical outcome can be controlled by the choice of catalyst: commercially available (S)-(−)-tetramisole hydrochloride yields products with high syn diastereoselectivity and excellent enantioselectivity, while cinchona alkaloid-derived catalysts favor the formation of the corresponding anti-diastereoisomers. researchgate.net

| Catalyst Type | Substrate Types | Reaction Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Quinine-derived Squaramide | Phenols and (Z)-α-bromonitroalkenes | Asymmetric Friedel-Crafts/SN2 Domino | Up to >99% ee | researchgate.netmetu.edu.tr |

| (S)-(−)-Tetramisole hydrochloride | Enone acids | Intramolecular Michael Addition/Lactonization | High syn diastereoselectivity (up to 99:1 d.r.), 99% eesyn | researchgate.net |

| Cinchona Alkaloid Derivative | Enone acids | Intramolecular Michael Addition/Lactonization | High anti diastereoselectivity (up to 10:90 d.r.), 99% eeanti | researchgate.net |

Harnessing energy from light or electricity provides green and efficient pathways for synthesizing dihydrobenzofurans under mild conditions, often avoiding harsh reagents and high temperatures.

Electrochemical Synthesis: Anodic oxidation offers a powerful method for generating reactive intermediates for dihydrobenzofuran synthesis. The electrochemical coupling of various alkenes with a phenoxy cation, generated by the oxidation of a phenol at the anode, leads to the formation of dihydrobenzofurans. jst.go.jpnih.gov This method has been successfully applied to create a range of substituted dihydrobenzofurans. nih.gov A straightforward and efficient electrochemical approach for the anodic oxidative selenenylation of 2-(2-arylallyl)phenols with diselenides also produces selenyl-dihydrobenzofurans in high yields. thieme-connect.comthieme-connect.com

Photochemical Synthesis: Light-driven protocols have been developed for the rapid synthesis of 2,3-dihydrobenzofurans. units.it One such method involves a cascade process initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions, which are generated in situ. units.it This reaction proceeds via a proposed tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (SN) process, delivering a wide range of products in short reaction times. units.it Additionally, photoredox catalysis can mediate the oxyfluoroalkylative cyclization of alkenes to generate fluoroalkylated 2,3-dihydrobenzofuran (B1216630) derivatives under mild conditions. researchgate.net

Regioselectivity and Stereoselectivity in the Synthesis of this compound

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound to ensure the desired biological activity and properties. Various synthetic methods have been developed to address these challenges.

Regioselectivity:

Achieving the desired substitution pattern, particularly for the methoxy (B1213986) group at the 5-position and subsequent functionalization, is a key challenge. Classical approaches like intramolecular Friedel−Crafts-type cyclizations often face issues with regiochemical control. When both ortho positions on a phenol precursor are available for cyclization, mixtures of products can be common unless one position is sterically hindered. oregonstate.edu

More advanced methods offer greater control. For instance, a reaction cascade involving 3-hydroxy-2-pyrones and nitroalkenes allows for the regioselective preparation of benzofuranones with predictable substitution patterns, which can then be converted to the desired benzofurans. oregonstate.edu Another targeted approach involves the formylation of 5-alkyl-7-methoxy-2-phenylbenzo[b]furans, demonstrating the regioselective introduction of a substituent at the 3-position. researchgate.net Palladium-catalyzed cooperative reactions have also been employed for the synthesis of polyfluoroarene-substituted 5-methoxy-2,3-dihydrobenzofurans, where the substitution pattern is controlled by the nature of the starting materials. rsc.org

Stereoselectivity:

Many synthetic routes for dihydrobenzofurans now incorporate methods to control the stereochemistry at the C2 and C3 positions of the furan (B31954) ring.

Domino Reactions: A novel domino annulation between sulfur ylides and salicyl N-thiophosphinyl imines has been developed to produce highly substituted trans-2,3-dihydrobenzofurans with excellent stereoselectivity. This method is effective for a broad scope of substrates, including those with steric hindrance. acs.org

Intramolecular Cyclization: The intramolecular cyclization of hydroxyphenols, formed from the regio- and stereoselective ring-opening of aryl epoxides, provides a pathway to substituted 3-aryl-2,3-dihydrobenzofurans. The stereochemistry of the final product is controlled during the initial epoxide opening step. acs.org

Biocatalysis: Engineered myoglobin (B1173299) enzymes have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans, yielding stereochemically dense 2,3-dihydrobenzofuran scaffolds with excellent enantiopurity (>99.9% de and ee). nih.gov This biocatalytic strategy offers a powerful tool for creating specific stereoisomers. nih.govdergipark.org.tr

Palladium-Catalyzed Reactions: Heck/Tsuji-Trost reactions catalyzed by palladium complexes with specific chiral ligands can provide chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

Table 1: Comparison of Stereoselective Synthetic Methods for Dihydrobenzofuran Analogues

| Method | Catalyst/Reagent | Key Feature | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Domino Annulation | Sulfur Ylides / K₂CO₃ | Domino reaction of N-thiophosphinyl imines | High trans-selectivity | acs.org |

| Biocatalysis | Engineered Myoglobin | Asymmetric benzofuran (B130515) cyclopropanation | Excellent de and ee (>99.9%) | nih.gov |

| Intramolecular Cyclization | Mitsunobu Reagents | Cyclodehydration of hydroxyphenols | High syn- or anti-selectivity depending on substrate | acs.org |

| Pd-Catalyzed Annulation | Palladium / Chiral Ligand | Heck/Tsuji-Trost reaction | Excellent regio- and enantiocontrol | organic-chemistry.org |

Development of Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of dihydrobenzofurans aims to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. skpharmteco.comnih.gov

Key developments include:

Use of Greener Solvents and Catalysts: Researchers have developed three-component reactions for synthesizing benzofuran derivatives using a copper(I) catalyst in a deep eutectic solvent (choline chloride-ethylene glycol), which is considered a greener alternative to traditional volatile organic solvents. This method offers an easy workup and good yields. researchgate.net

Energy-Efficient Methods: Ultrasound irradiation has been utilized as an energy-efficient method to promote the stereoselective synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone (B49325) derivatives. This technique allows for rapid reactions at ambient temperature, often under neat (solvent-free) conditions, representing a significant green advantage. scielo.org.za

Visible Light-Mediated Synthesis: The use of visible light as a renewable energy source for chemical transformations is a core concept of green chemistry. A sustainable approach for the synthesis of 2,3-dihydrobenzofuran chalcogenides has been developed using visible light, which avoids the need for harsh reagents or high temperatures. mdpi.com

Atom Economy: Multicomponent reactions, such as the one-pot, three-component coupling of salicylaldehydes, amines, and alkynes, are inherently more atom-economical as they combine multiple starting materials into a final product in a single step, reducing waste. researchgate.net The development of catalytic cascade reactions also aims to improve atom economy and reduce the number of synthetic steps and purification processes. nih.gov

Safer Chemical Pathways: A fundamental principle of green chemistry is to design synthetic routes that use and generate substances with minimal toxicity. youtube.com This includes avoiding hazardous reagents like mercury-containing compounds, which have been used historically in some benzofuran syntheses, and opting for safer alternatives like biocatalytic routes or reactions using less toxic metals. nih.govrsc.org

Table 2: Application of Green Chemistry Principles in Dihydrobenzofuran Synthesis

| Green Chemistry Principle | Synthetic Approach | Specific Example | Benefits | Reference |

|---|---|---|---|---|

| Safer Solvents | Use of Deep Eutectic Solvents (DES) | CuI-catalyzed three-component reaction in choline (B1196258) chloride-ethylene glycol | Reduced use of volatile organic solvents, biodegradable medium | researchgate.net |

| Energy Efficiency | Ultrasound Irradiation | Synthesis of dihydrobenzofuran-appended chalcones | Reduced reaction times, ambient temperature, often solvent-free | scielo.org.za |

| Use of Renewable Feedstocks/Energy | Photoredox Catalysis | Visible-light-mediated synthesis of dihydrobenzofuran chalcogenides | Use of light as an energy source, mild reaction conditions | mdpi.com |

| Waste Prevention | Multicomponent Reactions | One-pot coupling of salicylaldehydes, amines, and alkynes | High atom economy, reduced number of workup steps | researchgate.net |

Reactivity and Reaction Mechanisms of 5 Methoxy 4,7 Dihydrobenzofuran

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Moiety

The benzene (B151609) ring of 5-Methoxy-4,7-dihydrobenzofuran is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group and the oxygen atom of the dihydrofuran ring. The methoxy group is a strong ortho-, para-directing group, which would typically direct incoming electrophiles to the C4 and C6 positions. However, the fusion of the dihydrofuran ring and the existing substitution pattern modify the expected regioselectivity.

In general, electrophilic substitution on benzofurans tends to occur at the C2 and C3 positions of the furan (B31954) ring due to the higher stability of the resulting carbocation intermediates. However, in the case of this compound, the furan ring is partially saturated, leaving the benzene ring as the primary site for electrophilic attack. The directing effect of the methoxy group at C5 would strongly favor substitution at the C6 position, and to a lesser extent, the C4 position. The steric hindrance from the adjacent dihydrofuran ring might influence the accessibility of the C4 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The specific conditions for these reactions on this compound would need to be carefully controlled to avoid side reactions involving the dihydrofuran ring.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-5-methoxy-4,7-dihydrobenzofuran |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5-methoxy-4,7-dihydrobenzofuran |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-5-methoxy-4,7-dihydrobenzofuran |

Nucleophilic Attack and Ring-Opening Pathways

The dihydrofuran ring in this compound can be susceptible to nucleophilic attack, potentially leading to ring-opening. This reactivity is more pronounced if the ring is strained or if there are activating functional groups present. In the absence of such features, the dihydrofuran ring is relatively stable.

However, under specific catalytic conditions, ring-opening reactions can be induced. For instance, cobalt catalysts have been shown to promote the enantioselective ring-opening of 2,5-dihydrofurans. nih.gov This type of transformation in this compound would likely involve the cleavage of one of the C-O bonds within the dihydrofuran ring, leading to a functionalized phenolic intermediate. The regioselectivity of the ring-opening would depend on the nature of the nucleophile and the catalyst system employed.

Pathways for nucleophilic ring-opening could be initiated by strong nucleophiles such as organometallic reagents or hydrides, particularly if assisted by a Lewis acid to activate the ether oxygen.

Oxidation and Reduction Processes Involving the Dihydrofuran Ring

Oxidation: The dihydrofuran ring can undergo various oxidation reactions. The specific outcome depends on the oxidant used and the reaction conditions. For example, oxidation of 5-hydroxy-2,3-dihydrobenzofurans has been studied, revealing that the reaction can occur on the aromatic ring, leading to quinone-type structures. thieme-connect.com In the case of this compound, oxidation could potentially target the benzylic C4 and C7 positions or the double bond within the dihydrofuran ring, if present. Strong oxidizing agents might lead to the cleavage of the dihydrofuran ring. The oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes can lead to the formation of both benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives, indicating that the dihydrofuran moiety can be an intermediate in the formation of the fully aromatic benzofuran system. rsc.org

Reduction: The dihydrofuran ring can be reduced to a tetrahydrofuran (B95107) ring under catalytic hydrogenation conditions (e.g., H₂, Pd/C). This transformation saturates the double bond within the furan moiety. The reduction of furan rings can also be achieved using reagents like 2-phenylbenzimidazoline, which has been shown to be effective for the chemoselective reduction of unsaturated dinitriles containing a furan ring. nih.gov

| Transformation | Reagents and Conditions | Product |

| Oxidation | Varies (e.g., DDQ, Ag₂O) | Quinones, ring-opened products, or aromatized benzofuran |

| Reduction | H₂, Pd/C | 5-Methoxy-4,5,6,7-tetrahydrobenzofuran |

Cycloaddition Reactions and Pericyclic Transformations

While the synthesis of dihydrobenzofurans often involves cycloaddition reactions, the use of the dihydrobenzofuran core itself in such reactions is less common. rsc.org However, the double bond within the dihydrofuran ring of this compound could potentially act as a dienophile in Diels-Alder reactions with suitable dienes, although its reactivity would be influenced by the adjacent oxygen atom and the fused aromatic ring.

Pericyclic transformations, such as electrocyclic ring-opening or ring-closing reactions, could be envisioned under thermal or photochemical conditions, potentially leading to isomeric structures. For instance, the dearomatization of a furan ring via electrocyclic ring-closure is a known process. A similar transformation, if induced in the benzofuran system, could lead to novel polycyclic structures. The intramolecular Diels-Alder reaction of systems containing a benzofuran ring has been explored as a strategy for the synthesis of complex molecules like morphine alkaloids. researchgate.net

Functionalization Strategies at Methoxy and Dihydrofuran Ring Positions

Methoxy Group Functionalization: The methoxy group at the C5 position can be cleaved using strong acids like HBr or BBr₃ to yield the corresponding 5-hydroxy-4,7-dihydrobenzofuran. This phenolic derivative can then be used for further functionalization, such as etherification or esterification.

Dihydrofuran Ring Functionalization: The dihydrofuran ring offers several possibilities for functionalization. The allylic positions (if a double bond is present) could be targeted for radical substitution or oxidation. Furthermore, the C-H bonds of the dihydrofuran ring could be functionalized through transition metal-catalyzed C-H activation strategies. nih.gov This approach allows for the direct introduction of new functional groups without pre-functionalization of the substrate.

| Position | Reaction Type | Reagents | Potential Product |

| C5-OCH₃ | Ether Cleavage | BBr₃ | 5-Hydroxy-4,7-dihydrobenzofuran |

| Dihydrofuran Ring | C-H Activation | Transition Metal Catalyst (e.g., Rh, Pd) | Functionalized dihydrobenzofuran |

Mechanistic Investigations Using Kinetic and Spectroscopic Techniques

The mechanisms of reactions involving dihydrobenzofurans are often investigated using a combination of kinetic studies and spectroscopic techniques. For example, in the copper-catalyzed synthesis of functionalized dihydrobenzofurans, mechanistic studies involving the isolation and characterization of intermediates by NMR spectroscopy have been crucial in elucidating the reaction pathway. nih.gov These studies suggest the involvement of a diaryl-λ³-iodane intermediate followed by a copper(III) species.

The mechanism for the silver(I) oxide-promoted oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans is proposed to proceed through a phenoxy radical intermediate. scielo.br Spectroscopic methods such as mass spectrometry can be used to track the formation of intermediates and products over time, providing insights into the reaction kinetics.

Kinetic isotope effect studies can also be employed to determine the rate-determining step of a reaction, for instance, to probe whether a C-H bond cleavage is involved in the slowest step of a C-H functionalization reaction.

Derivatization and Structure Activity Relationship Studies Sar in a Broader Chemical Context

Synthesis of Novel Derivatives Bearing the 5-Methoxy-4,7-dihydrobenzofuran Core

The synthesis of novel derivatives based on the this compound scaffold is pivotal for exploring their chemical space and potential applications. Various synthetic strategies have been developed to introduce a wide array of functional groups at different positions of the bicyclic system.

One of the primary approaches involves the intramolecular cyclization of appropriately substituted precursors. For instance, ortho-hydroxy α-aminosulfones can be utilized in cascade cyclization reactions to generate aminobenzofuran derivatives with high efficiency. nih.govnih.gov This method offers a versatile platform for creating a library of compounds with diverse functionalities. Another key strategy is the oxidative cyclization of ortho-alkenylphenols, which provides a direct route to the benzofuran (B130515) ring system. nih.gov

Furthermore, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of dihydrobenzofuran derivatives. Rhodium-promoted intramolecular hydroarylation and palladium-catalyzed chiral [4+1] cyclization are notable examples that allow for the construction of the dihydrobenzofuran nucleus with good to excellent yields.

The following table summarizes some of the synthetic methodologies employed for the synthesis of dihydrobenzofuran derivatives, which can be adapted for the this compound core.

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Intramolecular Cyclization | Base-promoted | Transition-metal-free, wide substrate tolerability. | researchgate.net |

| Oxidative Cyclization | Palladium catalyst | Efficient for forming the benzofuran ring from o-alkenylphenols. | nih.gov |

| Tandem Cyclization | DMAP-mediated | High efficiency for synthesizing aminobenzofuran derivatives. | nih.govnih.gov |

| Rhodium-promoted Hydroarylation | [RhCp*Cl₂]₂ | Regioselective synthesis of dihydrobenzofurans. | |

| Palladium-catalyzed Cyclization | Pd₂(dba)₃·CHCl₃ | Enantioselective synthesis of dihydrobenzofuran boronic esters. |

These synthetic routes provide a robust foundation for generating a diverse library of this compound derivatives, enabling a thorough investigation of their chemical properties and structure-activity relationships.

Modification of the Methoxy (B1213986) Group and its Impact on Reactivity

The methoxy group at the 5-position of the dihydrobenzofuran ring is a key determinant of the molecule's electronic properties and, consequently, its chemical reactivity. Modification of this group, primarily through O-demethylation , can significantly alter the reactivity profile of the entire scaffold.

The conversion of the 5-methoxy group to a 5-hydroxy group introduces a phenolic hydroxyl functionality, which can dramatically change the compound's acidity, polarity, and hydrogen bonding capabilities. This transformation is typically achieved using demethylating agents such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃). libretexts.org The resulting 5-hydroxy-4,7-dihydrobenzofuran is expected to be more reactive towards electrophilic aromatic substitution due to the strong activating effect of the hydroxyl group.

The presence of the methoxy group generally directs electrophilic substitution to the ortho and para positions. uoanbar.edu.iq In the case of this compound, this would favor substitution at the 4- and 6-positions of the benzene (B151609) ring. Upon demethylation to the hydroxyl group, this directing effect is further enhanced.

Furthermore, the phenolic hydroxyl group can serve as a handle for further derivatization, allowing for the introduction of a wide range of functional groups through etherification or esterification reactions. This opens up avenues for creating derivatives with tailored chemical and physical properties.

The impact of the methoxy group on reactivity is also influenced by the electronic nature of other substituents on the aromatic ring. Electron-donating groups can enhance the demethylation rate, while electron-withdrawing groups can have the opposite effect. cambridgemedchemconsulting.com

Substituent Effects on the Dihydrofuran Ring System

The reactivity of the this compound system is not only governed by the substituents on the benzene ring but also by those on the dihydrofuran ring. The introduction of substituents on the dihydrofuran moiety can influence the stability of the ring, its susceptibility to ring-opening reactions, and the stereochemistry of its derivatives.

Substituents on the dihydrofuran ring can exert their influence through both electronic and steric effects. Electron-withdrawing groups, for example, can increase the electrophilicity of the ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can enhance the nucleophilicity of the ring. researchgate.net

The position of the substituent on the dihydrofuran ring is also crucial. For instance, a substituent at the 2-position can have a significant impact on the stability of an adjacent carbocation intermediate, thereby influencing the regioselectivity of certain reactions.

The following table illustrates the general effects of different types of substituents on the reactivity of aromatic rings, which can be extrapolated to the benzofuran system. uoanbar.edu.iq

| Substituent Type | Effect on Ring | Directing Effect |

| Electron-Donating (e.g., -OH, -OR, -NH₂) | Activating | Ortho, Para |

| Electron-Withdrawing (e.g., -NO₂, -CN, -C=O) | Deactivating | Meta |

| Halogens (e.g., -F, -Cl, -Br) | Deactivating | Ortho, Para |

Exploration of Bioisosteric Analogues and Their Chemical Properties

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to modulate the properties of a molecule. nih.gov In the context of this compound, bioisosteric replacements can be considered for both the methoxy group and the dihydrofuran ring system.

Bioisosteres for the Methoxy Group:

The methoxy group can be replaced by a variety of other functional groups to alter properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. Common bioisosteres for the methoxy group include:

Halogens (e.g., F, Cl): Fluorine, in particular, is often used as a bioisostere for a methoxy group. While it is also electron-withdrawing, its small size and ability to form strong bonds can lead to improved metabolic stability. nih.gov

Small Alkyl Groups (e.g., CH₃, C₂H₅): These can be used to increase lipophilicity.

Hydroxyl Group (-OH): As discussed previously, this introduces a hydrogen bond donor and significantly alters polarity.

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring.

Bioisosteres for the Dihydrofuran Ring:

The dihydrofuran ring can also be replaced with other five- or six-membered heterocyclic or carbocyclic rings to explore different spatial arrangements and electronic properties. aip.org Some potential bioisosteric replacements include:

Tetrahydrofuran (B95107): This would remove the double bond, increasing conformational flexibility.

Pyrrolidine: The introduction of a nitrogen atom would significantly alter the basicity and hydrogen bonding potential.

Thiophene: As an aromatic ring, this would create a benzothiophene (B83047) scaffold with different electronic properties. aip.org

Cyclopentane: Replacing the oxygen with a carbon would create a carbocyclic analog with altered polarity and geometry.

The choice of a bioisostere depends on the specific properties that need to be modulated and the desired outcome of the molecular design.

Computational Approaches to Predict Reactivity and Stability of Derivatives

Computational chemistry provides powerful tools for predicting the reactivity and stability of molecules, offering valuable insights that can guide synthetic efforts and the design of new derivatives. Density Functional Theory (DFT) is a particularly useful method for studying the electronic structure and properties of molecules like this compound and its analogs. nih.gov

Key parameters that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict the sites of electrophilic and nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about bonding and charge distribution within the molecule.

Reaction Pathway Calculations: Computational methods can be used to model reaction mechanisms and calculate activation energies, providing insights into the feasibility and selectivity of different synthetic routes.

These computational studies can be used to:

Predict the most likely sites for electrophilic or nucleophilic attack on the this compound core.

Assess the impact of different substituents on the stability and reactivity of the molecule.

Compare the electronic properties of bioisosteric analogs.

Guide the design of new derivatives with desired reactivity profiles.

By combining computational predictions with experimental studies, a more rational and efficient approach to the derivatization and SAR studies of this compound can be achieved.

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Should ¹H and ¹³C NMR spectra for 5-Methoxy-4,7-dihydrobenzofuran be acquired, the analysis would involve the assignment of chemical shifts (δ) for each unique proton and carbon atom in the molecule. The expected signals would correspond to the methoxy (B1213986) group, the protons and carbons of the dihydrofuran ring, and those of the partially saturated benzene (B151609) ring. The coupling patterns (multiplicity) and integration values in the ¹H NMR spectrum would further aid in confirming the connectivity of the protons.

Hypothetical ¹H NMR Data Table for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| OCH₃ | --- | s | --- | 3H |

| H-2 | --- | t | --- | 2H |

| H-3 | --- | t | --- | 2H |

| H-4 | --- | m | --- | 2H |

| H-6 | --- | d | --- | 1H |

| H-7 | --- | m | --- | 2H |

Hypothetical ¹³C NMR Data Table for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | --- |

| C-3 | --- |

| C-3a | --- |

| C-4 | --- |

| C-5 | --- |

| C-6 | --- |

| C-7 | --- |

| C-7a | --- |

| OCH₃ | --- |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the precise structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling correlations, for instance, between the protons on adjacent carbons in the dihydrofuran and dihydropyran rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the methoxy group at C-5 by observing a correlation from the methoxy protons to the C-5 carbon. It would also establish the connectivity between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule, although for this compound, stereochemical considerations are minimal unless chiral centers are introduced via substitution.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₉H₁₀O₂).

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

In an MS/MS experiment, the molecular ion of this compound would be isolated and fragmented. The resulting fragment ions would provide valuable information about the molecule's structure. Expected fragmentation pathways could include the loss of the methoxy group (•OCH₃) or a retro-Diels-Alder reaction of the dihydrofuran ring, leading to characteristic fragment ions. Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the ether and furan (B31954) moieties, C=C stretching of the aromatic ring, and C-H stretching and bending vibrations for the aromatic, olefinic, and aliphatic protons.

Hypothetical Vibrational Spectroscopy Data Table for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| C-H (Aromatic/Olefinic) | --- | --- |

| C-H (Aliphatic) | --- | --- |

| C=C (Aromatic) | --- | --- |

| C-O-C (Ether/Furan) | --- | --- |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic absorption and emission spectroscopy are powerful tools to investigate the electronic transitions and excited state properties of molecules like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the benzofuran (B130515) chromophore. The position of the methoxy group significantly influences the absorption maxima (λmax). In a related compound, 6,7-Dihydro-4(5H)-benzofuranone, the presence of a methoxy group at position 5 leads to a red-shift (a shift to longer wavelengths) of the λmax by approximately 20 nm. This is attributed to the inductive effects of the methoxy group, which enhance the conjugation of the π-system. It is important to standardize the solvent polarity, for instance, using acetonitrile, to isolate the effects of substituents on the spectral properties.

Fluorescence Spectroscopy:

While specific fluorescence data for this compound is not extensively detailed in the provided search results, the fluorescence properties of dihydrobenzofuran derivatives are a subject of research. For instance, a dual-labeled probe of dimethyl lithospermate B, which contains a dihydrobenzofuran moiety, has been synthesized with fluorescent properties for research applications. mdpi.com The intrinsic fluorescence of this compound would be dependent on the nature of its lowest energy excited singlet state and the efficiency of radiative decay back to the ground state. The methoxy group, being an electron-donating group, can influence the fluorescence quantum yield and lifetime. Further studies on dihydrobenzofuran derivatives have explored their interactions with biological macromolecules like DNA using fluorescence spectroscopy. researchgate.net

X-ray Crystallography for Solid-State Structural Determination of this compound and Its Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound itself is not described in the provided results, studies on its derivatives offer valuable insights into the expected molecular geometry and intermolecular interactions.

For example, the crystal structure of 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan has been determined. cambridge.org The analysis of this and other dihydrobenzofuran derivatives reveals key structural features of the dihydrobenzofuran ring system. researchgate.netresearchgate.netnih.gov These studies help in understanding the planarity of the fused ring system and the conformation of the dihydro-furan ring.

In a study on dihydrobenzofuran derivatives as cannabinoid receptor 2 agonists, X-ray diffraction of a suitable crystal confirmed the molecular structure and absolute configuration. nih.gov The crystal system, space group, and unit-cell parameters are crucial data points obtained from such analyses. For instance, one derivative crystallized in a monoclinic system with the P21/c space group. cambridge.org These crystallographic studies are essential for understanding structure-activity relationships in medicinal chemistry. nih.gov

Table 1: Representative Crystallographic Data for a Dihydrobenzofuran Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.067(2) |

| b (Å) | 8.803(2) |

| c (Å) | 22.405(5) |

| β (°) | 91.62(3) |

| V (ų) | 1590.7(6) |

| Z | 4 |

| Data for 5-acryloyloxy-trans-2-(4-methoxiphenyl)-3-methyl-2,3-dihydrobenzo[b]furan cambridge.org |

Chromatographic Techniques for Purification and Purity Assessment (HPLC, GC)

Chromatographic methods are indispensable for the isolation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and purification of dihydrobenzofuran derivatives. In several studies, HPLC has been employed to isolate and purify these compounds from complex mixtures. mdpi.comnih.govresearchgate.net For instance, HPLC-guided isolation has been successfully used to obtain pure phenylpropanoid and phenolic constituents, including dihydrobenzofuran derivatives, from natural sources. nih.govresearchgate.net The enantiomeric ratio of chiral dihydrobenzofuran derivatives has been determined using HPLC with a chiral stationary phase, such as a Daicel Chiralcel column. acs.org The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol, is critical for achieving good separation. acs.org

Gas Chromatography (GC):

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds like dihydrobenzofuran derivatives. GC analysis has been used to identify the chemical composition of various extracts containing dihydrobenzofuran compounds. nih.govresearchgate.net The technique is also employed to monitor the progress of chemical reactions involving these compounds. google.com For GC analysis, the selection of the appropriate column and temperature program is crucial for separating the components of a mixture. nih.gov

Table 2: Common Chromatographic Techniques for Dihydrobenzofuran Derivatives

| Technique | Application | Typical Conditions |

| HPLC | Purification, Purity Assessment, Enantiomeric Separation | Stationary Phase: Silica gel, Chiral columns (e.g., Daicel Chiralcel OJ-3) Mobile Phase: Hexane/Ethyl Acetate, Hexane/Isopropanol |

| GC-MS | Identification, Purity Assessment, Reaction Monitoring | Column: Capillary columns (e.g., with a non-polar or medium-polar stationary phase) Detector: Mass Spectrometer (MS) |

Computational and Theoretical Chemistry Studies of 5 Methoxy 4,7 Dihydrobenzofuran

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Methoxy-4,7-dihydrobenzofuran, these methods would provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. A DFT study of this compound would be invaluable for determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Different functionals, such as B3LYP or M06-2X, combined with various basis sets (e.g., 6-311++G(d,p)), could be employed to predict these parameters. materialsciencejournal.orgepstem.net The results would offer insights into the planarity of the ring systems and the orientation of the methoxy (B1213986) group. Furthermore, DFT calculations can determine electronic properties like dipole moment and partial atomic charges, which are crucial for understanding intermolecular interactions.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied. dtic.mil While computationally more demanding, these methods provide benchmark-quality data for the electronic energy and structure of this compound. Such high-level calculations are particularly useful for validating the results obtained from more cost-effective DFT methods and for providing a more precise picture of the molecule's electronic landscape. nih.gov

Conformational Analysis and Energy Landscape Exploration

The non-aromatic dihydrofuran ring in this compound introduces conformational flexibility. A thorough conformational analysis would be necessary to identify the most stable three-dimensional structures of the molecule. This typically involves scanning the potential energy surface by systematically rotating the rotatable bonds, such as the C-O bond of the methoxy group. The relative energies of different conformers could be calculated using DFT or ab initio methods to determine the global minimum and low-energy conformers. bohrium.com Understanding the conformational preferences is critical, as different conformers can exhibit distinct chemical and biological activities.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, FMO analysis would reveal the electron-rich and electron-poor regions of the molecule, offering predictions about its behavior in chemical reactions. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can reveal its dynamic behavior over time. mdpi.com An MD simulation of this compound in a solvent, such as water or an organic solvent, would provide insights into its conformational dynamics, solvation, and interactions with its environment. nih.gov This information is particularly valuable for understanding how the molecule behaves in a biological context, such as its ability to permeate membranes or interact with a receptor binding site. researchgate.net

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, DFT calculations could be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net Time-dependent DFT (TD-DFT) could further be employed to predict its ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.net The agreement between the predicted and experimental spectra would provide strong evidence for the correct identification of the molecule.

Potential Applications of 5 Methoxy 4,7 Dihydrobenzofuran in Materials Science and Organic Synthesis

Role as a Building Block in Complex Organic Molecule Synthesis

The 5-methoxy-dihydrobenzofuran skeleton is a valuable building block in the assembly of more complex chemical structures, particularly natural products and their analogues. Its utility stems from the ability to undergo various chemical transformations, allowing for the construction of intricate molecular architectures.

A significant application of this scaffold is in the synthesis of dihydrobenzofuran neolignans, a class of natural products with diverse biological activities. datapdf.commdpi.com For instance, the oxidative [3+2] cycloaddition of 4-methoxyphenol (B1676288) with electron-rich alkenes like trans-anethole provides a direct route to substituted 5-methoxy-2,3-dihydrobenzofurans. polyu.edu.hk This method has been successfully employed in the synthesis of (±)-conocarpan, a naturally occurring dihydrobenzofuran. polyu.edu.hk The reaction proceeds through the formation of a phenoxonium ion from 4-methoxyphenol, which is then trapped by the alkene to form the dihydrobenzofuran ring system. researchgate.net

Furthermore, derivatives of 5-methoxy-4,7-dihydrobenzofuran are key intermediates in the synthesis of other complex molecules. For example, formylation of related 7-methoxy-2-phenylbenzo[b]furans can lead to the formation of 3-formyl-7-methoxy-4,7-dihydrobenzofuran derivatives, which are precursors to novel adenosine (B11128) A1 receptor ligands. researchgate.net The dihydrobenzofuran core is also found in synthetic analogues of hallucinogens, where the rigidified methoxy (B1213986) group of the dihydrofuran ring is used to probe the binding conformations of these molecules to serotonin (B10506) receptors. acs.org

Precursor for Polymer and Oligomer Synthesis

The dihydrobenzofuran moiety can be incorporated into larger molecular chains to form oligomers and polymers. While direct polymerization of this compound is not widely reported, related structures serve as precursors for dehydrogenation polymers (DHPs), which are synthetic analogues of lignin.

For example, the laccase-catalyzed polymerization of isoeugenol, a related phenylpropanoid, yields oligomeric structures containing dihydrobenzofuran linkages. ncsu.edu Analysis of the resulting DHP has identified dimer fragments such as 2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-methyl-2,3-dihydrobenzofuran-5-carbaldehyde. ncsu.edu This demonstrates that the dihydrobenzofuran unit can be formed and integrated into a polymer chain through oxidative coupling reactions, suggesting a potential pathway for creating novel polymeric materials based on the this compound scaffold.

Integration into Functional Materials (e.g., Optoelectronic, Catalytic)

The benzofuran (B130515) and dihydrobenzofuran cores are of interest in the development of functional organic materials due to their electronic properties and structural rigidity. acs.org The this compound framework is a potential component for such materials, particularly in the field of optoelectronics.

Recent research has focused on the synthesis of dihydrobenzofurans using photocatalysis, which opens avenues for their use in light-driven applications. A notable development is the use of a tailored covalent organic framework (COF), Hex-Aza-COF-3, as a heterogeneous photocatalyst for the visible-light-induced synthesis of 2,3-dihydrobenzofurans. polyu.edu.hk The oxidative [3+2] cycloaddition of 4-methoxyphenol and an alkene, catalyzed by this COF, produces 5-methoxy-2,3-dihydrobenzofuran derivatives with high efficiency. polyu.edu.hk The excellent optical and electrochemical properties of the COF, combined with its ability to facilitate the synthesis of these heterocycles, suggest the potential for integrating the this compound unit into novel photocatalytic systems or optoelectronic devices.

Utilization in Methodological Development for New Chemical Transformations

The synthesis of the this compound core has been a target for the development of new and efficient chemical reactions. These methodological advancements provide greater access to this important heterocyclic scaffold and its derivatives.

One of the key strategies for constructing the 2,3-dihydrobenzofuran (B1216630) ring system is the oxidative [3+2] cycloaddition of phenols with alkenes. nih.gov This reaction has been a subject of extensive methodological development. For instance, visible-light-activated transition metal photocatalysis has been employed to achieve this transformation using benign oxidizing agents like ammonium (B1175870) persulfate. nih.gov

More recently, heterogeneous photocatalysis using inexpensive and recyclable materials like titanium dioxide (TiO₂) has been reported for the oxidative cross-coupling of phenols and alkenyl phenols to selectively form dihydrobenzofuran structures. rsc.org Additionally, electrochemical methods, such as the anodic oxidation of 4-methoxyphenol, have been investigated to generate the key phenoxonium cation intermediate required for the cycloaddition, with in-situ spectroscopic techniques used to study the reaction mechanism. researchgate.net These diverse synthetic strategies not only provide efficient routes to this compound derivatives but also contribute to the broader toolkit of modern organic synthesis.

Future Directions and Interdisciplinary Research Opportunities for 5 Methoxy 4,7 Dihydrobenzofuran

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of the dihydrobenzofuran core is a pivotal area of research, with a continuous drive towards more efficient, sustainable, and versatile methods. Future work will likely focus on overcoming the limitations of existing synthetic routes and developing new protocols with improved yields and selectivity.

Recent advancements have already shifted towards greener and more economical approaches. For instance, metal-free [3+2] oxidative coupling reactions using simple phenols and alkenes with an environmentally friendly oxidant like sodium persulfate have been demonstrated for the direct synthesis of dihydrobenzofurans. thieme-connect.com One such method was successfully applied to the one-step synthesis of corsifuran A. thieme-connect.com

Furthermore, visible-light photosensitive methods are emerging as a powerful tool. A tailored covalent organic framework (COF) has been used as a heterogeneous photocatalyst for the oxidative [3+2] cycloaddition of phenols with alkenes, yielding dihydrobenzofuran derivatives with high efficiency. acs.org Notably, the synthesis of a compound structurally related to 5-Methoxy-4,7-dihydrobenzofuran, specifically 5-methoxy-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran, was achieved with a 93% yield using this method. acs.org This photocatalytic protocol has also been successfully applied to the synthesis of natural products such as (±)-conocarpan and (±)-pterocarpin. acs.org

Other promising strategies include:

Acid- and Base-Induced Syntheses : Brønsted acids like polyphosphoric acid (PPA) can mediate the transformation of ortho-allyl/prenyl phenols into dihydrobenzofurans. frontiersin.org Similarly, base-induced reactions, such as the [4+1] cyclization, provide efficient routes to functionalized dihydrobenzofurans. frontiersin.org

Catalytic C-H Coupling : Rhodium(III)-catalyzed redox-neutral C-H coupling of N-phenoxyacetamides with 2-alkenylphenols has been developed for the specific assembly of dihydrobenzofuran frameworks. researchgate.net

Biomimetic Synthesis : The use of enzymes, such as laccase, in eco-friendly oxidative coupling reactions presents a green alternative for producing dihydrobenzofuran neolignanamides. researchgate.net

| Method | Catalyst/Reagent | Key Features | Reference |

| Metal-Free [3+2] Cycloaddition | Sodium Persulfate | Environmentally friendly oxidant, one-step synthesis. | thieme-connect.com |

| Visible-Light Photocatalysis | Covalent Organic Framework (COF) | High yield (93% for a related compound), applicable to natural product synthesis. | acs.org |

| Brønsted Acid-Induced Synthesis | Polyphosphoric Acid (PPA) | Transforms ortho-allyl/prenyl phenols to dihydrobenzofurans. | frontiersin.org |

| Rh(III)-Catalyzed C-H Coupling | Rhodium(III) Complex | Specific assembly of dihydrobenzofuran frameworks. | researchgate.net |

| Biomimetic Oxidative Coupling | Laccase Enzyme | Eco-friendly, produces neolignanamides. | researchgate.net |

Exploration of Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions

To optimize the novel synthetic methodologies mentioned above, a deeper understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques are poised to play a crucial role in the real-time, in-line monitoring of reactions that produce this compound and its derivatives.

Process Analytical Technology (PAT) initiatives encourage the use of such techniques to build quality into the manufacturing process rather than relying solely on end-point testing. azooptics.com In-line monitoring provides immediate data on reaction progress, allowing for dynamic adjustments that can reduce waste and improve consistency. azooptics.com

Key techniques for future exploration include:

Raman and Near-Infrared (NIR) Spectroscopy : These non-invasive techniques are well-suited for continuous manufacturing environments. Probes can be installed directly into reactor flow paths to collect molecular vibrational spectra in real time. azooptics.com NIR spectroscopy is effective for measuring concentrations and impurities, while Raman spectroscopy provides highly specific molecular fingerprints, useful for identifying intermediates and tracking the formation of the desired product. azooptics.commdpi.com

Desktop Nuclear Magnetic Resonance (NMR) Spectroscopy : The advent of compact, powerful NMR systems allows for real-time reaction monitoring directly within a standard fume hood. researchgate.net This provides detailed structural and quantitative information as the reaction proceeds, offering insights that are complementary to other spectroscopic methods like GC or mass spectrometry. researchgate.net

The application of these techniques will facilitate the rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading, leading to more robust and efficient syntheses of dihydrobenzofuran compounds.

| Spectroscopic Technique | Information Provided | Advantages for Reaction Monitoring | Reference |

| Raman Spectroscopy | Molecule-specific vibrational spectra, detection of low-concentration analytes. | High specificity, non-invasive, real-time data. | azooptics.com |

| Near-Infrared (NIR) Spectroscopy | Overtones and combinations of molecular vibrations, concentrations, moisture. | Fast, non-invasive, suitable for measuring bulk properties. | azooptics.commdpi.com |

| Desktop NMR Spectroscopy | Detailed molecular structure, connectivity, quantitative data. | In-situ analysis in fume hood, high spectral resolution. | researchgate.net |

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of synthetic pathways for complex molecules like this compound. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and optimize reaction conditions. beilstein-journals.org

Future research in this area will likely focus on several key applications:

Retrosynthetic Planning : AI platforms can propose viable synthetic routes for a target molecule. beilstein-journals.orgresearchgate.net For example, the AI system SYNSUP has been used to explore synthetic pathways for bioactive benzofurans. researchgate.net A hybrid approach that combines AI's data-processing capabilities with the nuanced understanding of expert chemists is proving to be particularly effective. synthiaonline.com

Reaction Condition Optimization : ML models can be categorized as global or local. Global models leverage large databases to suggest general reaction conditions for new transformations, while local models can fine-tune specific parameters like temperature, solvent, and catalyst to maximize the yield and selectivity for a particular reaction family. beilstein-journals.org

De Novo Drug Design : In the context of medicinal chemistry, AI and ML algorithms can generate novel molecular structures with desired biological activities. nih.gov Variational autoencoders, for instance, can design new compounds based on the dihydrobenzofuran scaffold that are optimized for specific therapeutic targets. nih.gov

Sustainable Chemistry : AI can contribute to greener pharmaceutical practices by optimizing synthesis pathways to reduce waste and by designing more biodegradable molecules. mdpi.com By using machine learning potentials as surrogate models, researchers can accelerate the computational screening of catalysts and reaction conditions. mdpi.com

Investigation of Supramolecular Interactions and Self-Assembly Based on the Dihydrobenzofuran Core

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for creating novel functional materials and systems based on the this compound core. The self-assembly of these molecules, driven by interactions like hydrogen bonding, π-π stacking, and van der Waals forces, can lead to the formation of highly organized, functional architectures. amu.edu.plresearchgate.netbbau.ac.in

Future research directions in this interdisciplinary field include:

Design of Functional Materials : The self-organization of dihydrobenzofuran derivatives can be harnessed to create materials with specific properties. amu.edu.pl For example, by tailoring the substituents on the dihydrobenzofuran ring, it may be possible to direct their assembly into structures like nanoparticles, gels, or liquid crystals for applications in electronics or drug delivery.

Host-Guest Chemistry : The dihydrobenzofuran scaffold could be incorporated into larger host molecules designed to bind specific guest molecules. This could lead to the development of new sensors, catalysts, or systems for controlled release.

Molecular Recognition : Understanding the specific non-covalent interactions that govern the assembly of dihydrobenzofuran derivatives will be crucial. This knowledge can be used to design molecules that recognize and bind to biological targets with high affinity and selectivity.

While direct research on the supramolecular chemistry of this compound is still in its early stages, the principles established for other heterocyclic systems provide a strong foundation for future exploration.

Expansion into Emerging Fields of Chemical Science and Technology

The unique structural and electronic properties of the dihydrobenzofuran scaffold make it a versatile building block for applications in a wide range of emerging scientific and technological fields. Beyond its established role in medicinal chemistry, future research is expected to expand its utility significantly.

Potential areas for expansion include:

Materials Science : Dihydrobenzofuran derivatives are being investigated for their applications in optoelectronics and bio-imaging. researchgate.net Their inherent fluorescence and ability to be functionalized make them attractive candidates for developing new dyes, pigments, and molecular probes.

Agrochemicals : The biological activity of dihydrobenzofuran compounds extends to potential uses in agriculture as novel pesticides or herbicides.

Flavor and Fragrance Industry : Certain dihydrobenzofuran derivatives have been identified as having desirable olfactory properties, along with high stability and substantivity, making them valuable as new fragrance and flavoring materials. google.com

Advanced Therapeutics : Research continues to uncover new biological activities. Dihydrobenzofuran neolignans have been identified as novel phosphodiesterase 4 (PDE4) inhibitors, showing potential for treating inflammatory conditions like atopic dermatitis. nih.gov Other derivatives have been found to act as antimitotic agents that inhibit tubulin polymerization, a promising strategy for anticancer therapies. acs.org

The continued exploration of the dihydrobenzofuran core is likely to reveal further applications, solidifying its importance as a privileged scaffold in modern chemical science.

Q & A

What are the key synthetic strategies for preparing 5-Methoxy-4,7-dihydrobenzofuran and its derivatives?

Level : Basic

Answer :

The synthesis of this compound derivatives typically involves cyclization reactions and functional group manipulation. A common approach is the use of dihydrofuran precursors with methoxy substituents introduced via electrophilic aromatic substitution or protective group strategies. For example, rigidified dihydrobenzofuran rings can be synthesized by coupling methoxy-containing aryl halides with dihydrofuran intermediates under palladium catalysis . Challenges include regioselectivity in methoxy placement; orthogonal protecting groups (e.g., silyl ethers) may be employed to direct substitution . Characterization via NMR and HPLC ensures purity and structural fidelity.

How can conformational restriction of methoxy groups enhance receptor binding affinity in this compound analogues?

Level : Advanced

Answer :

Replacing flexible methoxy groups with conformationally restricted dihydrofuran rings (e.g., tetrahydrobenzo[1,2-b:4,5-b']difuran) can mimic the bioactive conformation of parent hallucinogenic phenylalkylamines. For instance, 8-bromo-substituted dihydrobenzofuran derivatives exhibit subnanomolar binding affinity (Ki) at 5-HT2A receptors due to optimal spatial alignment with receptor residues. This bioisosteric strategy reduces entropic penalties during binding, as shown in rat cortical homogenate assays and drug discrimination studies (ED50 = 61 nmol/kg for LSD-like activity) .

What analytical techniques are critical for verifying the structural integrity of synthetic this compound compounds?

Level : Basic

Answer :

Key techniques include:

- NMR Spectroscopy : Assign methoxy proton signals (δ ~3.8 ppm) and dihydrofuran ring protons (δ 2.5–3.5 ppm) to confirm substitution patterns.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> for C10H12O2 at m/z 164.0837).

- X-ray Crystallography : Resolve ambiguous regiochemistry, particularly for brominated or multi-substituted derivatives .

- HPLC-PDA : Monitor reaction progress and detect byproducts (e.g., derailment products from incomplete cyclization) .

How do researchers resolve contradictions between in vitro receptor affinity and in vivo activity for this compound derivatives?

Level : Advanced

Answer :

Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or metabolite interference. For example, a compound with high 5-HT2A Ki (~1 nM) in vitro may show weak in vivo activity due to rapid hepatic metabolism. Mitigation strategies include:

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes.

- Prodrug Design : Introduce ester moieties to enhance bioavailability.

- Behavioral Assays : Use dose-response curves in rodent models (e.g., LSD discrimination paradigms) to correlate receptor occupancy with functional effects .

What are the challenges in functionalizing the benzofuran core at the 5-methoxy position?

Level : Advanced

Answer :

Functionalization at the 5-methoxy site is hindered by steric hindrance and electronic deactivation. Strategies include:

- Directed Ortho-Metalation : Use strong bases (e.g., LDA) to deprotonate positions adjacent to the methoxy group, enabling halogenation or alkylation.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids at brominated intermediates.

- Protecting Group Strategies : Temporarily mask the methoxy group as a silyl ether to prevent unwanted side reactions .

How can researchers design experiments to assess the role of this compound in serotonin receptor subtype selectivity?

Level : Advanced

Answer :

A multi-receptor panel is essential:

Radioligand Binding Assays : Compare Ki values at 5-HT2A, 5-HT2B, and 5-HT2C receptors using [<sup>3</sup>H]ketanserin and [<sup>125</sup>I]DOI.

Functional Assays : Measure Gq protein activation (calcium flux) or β-arrestin recruitment.

Molecular Dynamics Simulations : Identify key residues (e.g., Ser159 in 5-HT2A) influencing ligand-receptor interactions .

What are common pitfalls in synthesizing this compound derivatives, and how can they be avoided?

Level : Basic

Answer :

- Regiochemical Ambiguity : Use directing groups (e.g., nitro) to control substitution patterns.

- Over-Oxidation : Employ mild oxidizing agents (e.g., MnO2) for dihydrofuran-to-furan conversions.

- Byproduct Formation : Monitor reactions via TLC and optimize stoichiometry (e.g., limiting excess methoxy reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.